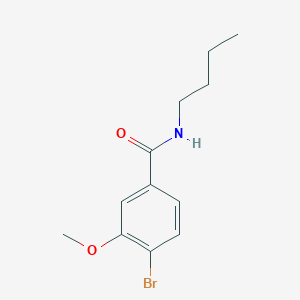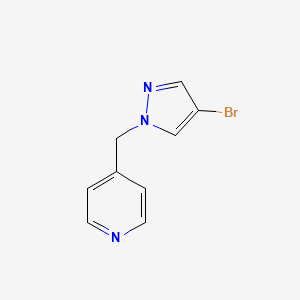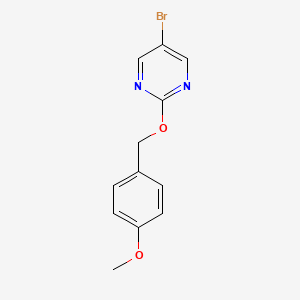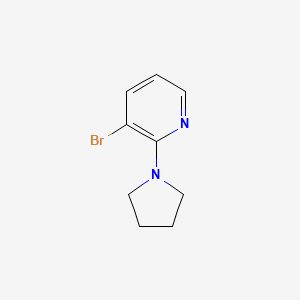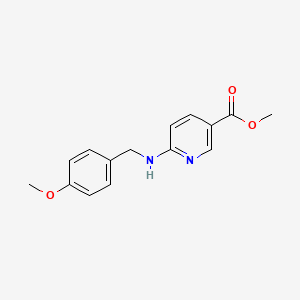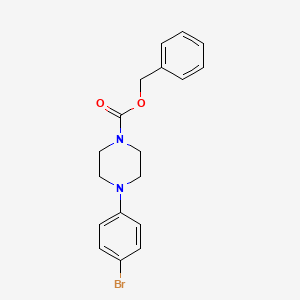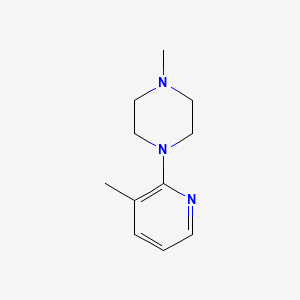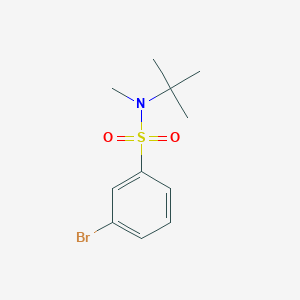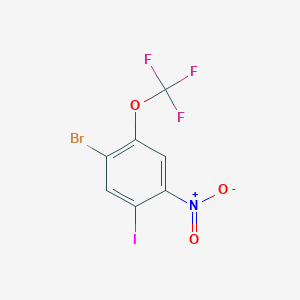![molecular formula C10H19N3O3 B1522808 N-[(1-cyclobutyl)carbamimidoyl]oxycarbonylamino]-2-méthylpropane CAS No. 1251924-20-5](/img/structure/B1522808.png)
N-[(1-cyclobutyl)carbamimidoyl]oxycarbonylamino]-2-méthylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of solvents such as hexane for recrystallization to obtain pure crystals suitable for further analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-hydroxycarbamate: A related compound with similar structural features and applications.
N-tert-butoxycarbonylhydroxylamine: Another similar compound used in organic synthesis and biological studies.
Uniqueness
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure and the presence of both hydroxycarbamimidoyl and carbamate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
1251924-20-5 |
|---|---|
Formule moléculaire |
C10H19N3O3 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(14)12-10(5-4-6-10)7(11)13-15/h15H,4-6H2,1-3H3,(H2,11,13)(H,12,14) |
Clé InChI |
NJCTYVNAPFQCMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1(CCC1)/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



